molecular formula C14H19N5 B2813354 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034525-65-8

8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No. B2813354
CAS RN: 2034525-65-8
M. Wt: 257.341
InChI Key: LFBNQRPVYPSVAK-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a structure similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a preformed pyrimidine ring or a pyridine ring . One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation and cyclization reactions . The specific reactions would depend on the starting materials and the desired substitutions on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold .

Scientific Research Applications

Pyrimidine Derivatives Synthesis

  • Pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, have been synthesized through various chemical reactions. Wamhoff and Schmidt (1993) described the synthesis of pyrimido[4,5-d]pyrimidines, illustrating the chemical versatility of this class of compounds (Wamhoff & Schmidt, 1993).

Stereoselective Synthesis

  • Noguchi et al. (2003) demonstrated the stereoselective synthesis of pyrido[1,2-a]pyrimidines, highlighting the potential for creating specific molecular configurations essential for biomedical applications (Noguchi et al., 2003).

Biochemical Applications

  • Research by Bentabed-Ababsa et al. (2010) explored the metalation of heteroaromatic esters and nitriles, leading to the synthesis of pyrido[2,3-d]pyrimidines. This study underscores the compound's potential in creating biologically active molecules (Bentabed-Ababsa et al., 2010).

Pyrimidin-7-Imines Synthesis and Biological Activity

  • Chen and Shi (2008) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, providing insights into the biological activities of such compounds (Chen & Shi, 2008).

Biomedical Applications

  • A comprehensive review by Jubete et al. (2019) covers the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the compound's relevance in medical research (Jubete et al., 2019).

Conjugated Azomethine Ylides Synthesis

  • A study by Noguchi et al. (1996) discussed the thermal reaction of N-alkyl and N-aryl imines of pyrido[1,2-a]pyrimidine, leading to azepine-ring formation. This research contributes to understanding the synthesis processes of related compounds (Noguchi et al., 1996).

Novel Scaffolds for Medicinal Purposes

  • Hilal et al. (2006) synthesized a new series of heterocyclic scaffolds, including derivatives of pyrido[2,3-d]pyrimidin-5-ones, for medicinal purposes, demonstrating the compound's potential in drug development (Hilal et al., 2006).

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidin-7(8H)-ones could involve the development of new synthetic methods, the exploration of their biological applications, and the design of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

8-propan-2-yl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-10(2)19-12(15)6-5-11-13(16-9-17-14(11)19)18-7-3-4-8-18/h5-6,9-10,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBNQRPVYPSVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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